molecular formula C14H18FNO3 B13269789 4-Boc-6-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

4-Boc-6-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No.: B13269789
M. Wt: 267.30 g/mol
InChI Key: NHMWNCFQBNJGOX-UHFFFAOYSA-N
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Description

tert-Butyl 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a synthetic organic compound that belongs to the class of benzoxazepines Benzoxazepines are heterocyclic compounds containing a benzene ring fused to an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of a suitable precursor to form the benzoxazepine ring. This can be achieved through various methods, including the reaction of an ortho-aminophenol with a suitable electrophile.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    tert-Butyl Protection: The carboxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of tert-Butyl 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoxazepines.

Scientific Research Applications

tert-Butyl 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Studied for its interactions with biological targets and potential biological activities.

    Material Science: Explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom and the benzoxazepine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 7-fluoro-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate: Similar structure but with a diazepine ring instead of an oxazepine ring.

    tert-Butyl 6-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate: Similar structure with a chlorine atom instead of a fluorine atom.

Uniqueness

tert-Butyl 6-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable scaffold in drug discovery and development.

Properties

Molecular Formula

C14H18FNO3

Molecular Weight

267.30 g/mol

IUPAC Name

tert-butyl 6-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate

InChI

InChI=1S/C14H18FNO3/c1-14(2,3)19-13(17)16-7-8-18-12-6-4-5-11(15)10(12)9-16/h4-6H,7-9H2,1-3H3

InChI Key

NHMWNCFQBNJGOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C(=CC=C2)F

Origin of Product

United States

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